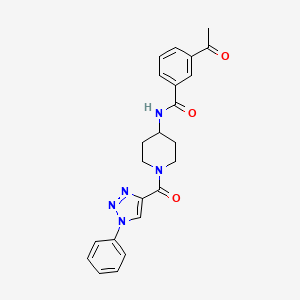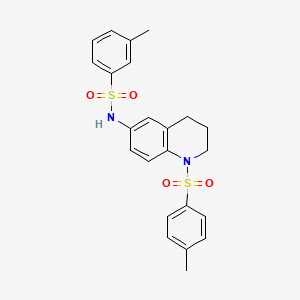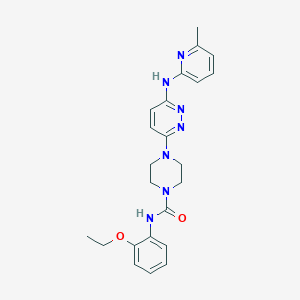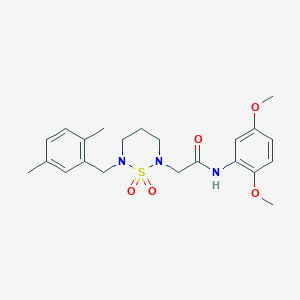![molecular formula C6H5F5N2O B2788366 [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine CAS No. 2193059-32-2](/img/structure/B2788366.png)
[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine” is a chemical compound with the CAS Number: 2193059-32-2 . It has a molecular weight of 216.11 . It is in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C6H5F5N2O/c7-5(8,6(9,10)11)4-1-3(2-12)13-14-4/h1H,2,12H2 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored at a temperature of 4°C .Mecanismo De Acción
The mechanism of action of [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the progression of diseases. For example, in cancer cells, it may inhibit the activity of enzymes that are involved in cell division and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine. One area of research is to further understand its mechanism of action and how it can be used to develop new drugs for the treatment of various diseases. Another area of research is to explore its potential as a diagnostic tool for detecting diseases such as cancer. Additionally, there is a need for further studies on the toxicity and safety of this compound to ensure its safe use in clinical applications.
Conclusion
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in developing new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine involves the reaction of pentafluoroethylamine with glyoxal in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the product is obtained by crystallization. The yield of the product is typically around 50-60%.
Aplicaciones Científicas De Investigación
[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine has been used in various scientific research studies due to its unique properties. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2O/c7-5(8,6(9,10)11)4-1-3(2-12)13-14-4/h1H,2,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYLEUMHPYZIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2788285.png)


![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2788290.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2788293.png)
![1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2788296.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2788298.png)

![5-cyclopropyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2788303.png)
![Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2788304.png)

![(3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2788306.png)